![molecular formula C18H16F2N2O3S B2753687 N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-05-5](/img/structure/B2753687.png)
N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It belongs to the class of compounds known as quinolones and pyrroloquinolines . These compounds are known for their pharmaceutical and biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinolines can generally be synthesized through cyclization of 1- and 8-substituted quinolines . One of the most widely used methods is based on the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline .Scientific Research Applications
Biological Activity and Hybrid Compounds
Recent studies have explored the biological activities of sulfonamide-based hybrid compounds, highlighting their pharmacological potential. For instance, Ghomashi et al. (2022) reviewed advances in designing two-component sulfonamide hybrids, demonstrating a wide range of biological activities, including antibacterial and antitumor effects. These hybrids often include compounds like quinoline and pyrrole, relevant to the chemical structure (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis and Chemical Properties
The synthesis of quinoline derivatives, including those structurally similar to the specified compound, has been a subject of interest. Ghorbani‐Vaghei and Akbari-Dadamahaleh (2009) used sulfonamide reagents for the efficient synthesis of quinolines (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Additionally, Kiruthika et al. (2014) reported a method for synthesizing pyrrolo-/indolo[1,2-a]quinolines using sulfonamides (Kiruthika, Nandakumar, & Perumal, 2014).
Antibacterial Activities
Research on substituted pyrroloquinoline derivatives has shown promising antibacterial activities. Ishikawa et al. (1990) synthesized a series of such compounds, revealing their effectiveness against gram-positive and gram-negative bacteria (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Antifungal Activity
The antifungal potential of sulfonamide-containing pyrrole and pyrrolo[2,3-d]pyrimidine derivatives has been investigated. El-Gaby et al. (2002) found that compounds like substituted pyrroloquinolines exhibited significant antifungal activity, compared to standard fungicides (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)18(10)23)26(24,25)21-16-5-4-12(19)8-15(16)20/h4-5,7-10,21H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUZABYBBLNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.